2-Chloro-5-methyl-3-nitropyridine
Overview
Description
2-Chloro-5-methyl-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate in agricultural chemicals and the medicine industry .
Synthesis Analysis
The synthesis of 2-Chloro-5-methyl-3-nitropyridine involves several steps. The method disclosed in a patent involves the synthesis of 2-amino-5-nitropyridine, 2-hydroxy-5-nitropyridine, and finally, the 2-chloro-5-nitropyridine . Another process involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methyl-3-nitropyridine is represented by the empirical formula C6H5ClN2O2 . The molecular weight is 172.57 .Chemical Reactions Analysis
The reaction mechanism of 2-Chloro-5-methyl-3-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Chloro-5-methyl-3-nitropyridine is a solid with a melting point of 45-50 °C . It has a SMILES string representation ofCc1cc(cnc1Cl)N+=O
.
Scientific Research Applications
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Synthesis of Nitropyridines
- Field : Organic Chemistry
- Application : 2-Chloro-5-methyl-3-nitropyridine can be used in the synthesis of nitropyridines . Nitropyridines are important intermediates in organic synthesis and have a wide range of applications in the pharmaceutical industry .
- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
- Results : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
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Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : 2-Chloro-5-methyl-3-nitropyridine can be used as a pharmaceutical intermediate . It is mainly used in laboratory research and development process and chemical production process .
- Method : The specific methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized .
- Results : The outcomes obtained would also depend on the specific pharmaceutical compound being synthesized .
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Synthesis of Imidazopyridines
- Field : Organic Chemistry
- Application : 2-Chloro-5-methyl-3-nitropyridine can be used in the synthesis of imidazopyridines . Imidazopyridines are a class of compounds that have been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and sedative properties .
- Method : The reaction of 4-aminopyridine with 2-Chloro-5-methyl-3-nitropyridine can lead to the formation of imidazopyridines .
- Results : The specific results would depend on the exact reaction conditions and the specific imidazopyridine being synthesized .
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Synthesis of Alkylamino Nitropyridines
- Field : Organic Chemistry
- Application : 2-Chloro-5-methyl-3-nitropyridine can be used in the synthesis of alkylamino nitropyridines . These compounds can be used as intermediates in the synthesis of various pharmaceutical compounds .
- Method : 3-Nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
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Synthesis of Sulfonic Acids
- Field : Organic Chemistry
- Application : 2-Chloro-5-methyl-3-nitropyridine can be used in the synthesis of sulfonic acids . Sulfonic acids are a class of organic compounds that are widely used in dyes, detergents, and pharmaceuticals .
- Method : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
- Results : From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
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Biochemical Research
- Field : Biochemistry
- Application : 2-Chloro-5-methyl-3-nitropyridine can be used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
- Method : The specific methods of application or experimental procedures would depend on the specific biochemical research being conducted .
- Results : The outcomes obtained would also depend on the specific biochemical research being conducted .
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAJUWOJEFFNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355943 | |
Record name | 2-Chloro-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-3-nitropyridine | |
CAS RN |
23056-40-8 | |
Record name | 2-Chloro-5-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23056-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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